molecular formula C8H5F6N B1329491 3,5-Bis(trifluoromethyl)aniline CAS No. 328-74-5

3,5-Bis(trifluoromethyl)aniline

Cat. No. B1329491
CAS RN: 328-74-5
M. Wt: 229.12 g/mol
InChI Key: CDIDGWDGQGVCIB-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)aniline is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a derivative of aniline where two trifluoromethyl groups are substituted at the 3 and 5 positions of the benzene ring. This compound serves as a building block in the synthesis of various complex molecules and materials, including pharmaceuticals, agrochemicals, and polymers .

Synthesis Analysis

The synthesis of 3,5-bis(trifluoromethyl)aniline and its derivatives has been explored in several studies. A convenient synthesis method for N,N-bis(trifluoromethyl)anilines involves dediazotation reactions of aryldiazoniumbis(trifluoromethyl)imides with CuI salts . Another study reports the synthesis of 3,5-bis(trifluoromethyl)aniline derivatives through a two-step process starting from commercially available 3,5-bis(trifluoromethyl)benzylamine . Additionally, a method for synthesizing 3,5-bis(trifluoromethyl)salicylic acid, an important intermediate, from 2-bromo-3,5-bis(trifluoromethyl)aniline has been described .

Molecular Structure Analysis

The molecular structure of 3,5-bis(trifluoromethyl)aniline derivatives has been determined using various spectroscopic and crystallographic techniques. For instance, the molecular structure of a novel Schiff base derived from 3,5-bis(trifluoromethyl)aniline was determined using X-ray single-crystal data and compared with theoretical calculations . The study of acyclic sulfur-nitrogen compounds also provides insights into the molecular structures of related compounds, highlighting the role of electron delocalization .

Chemical Reactions Analysis

3,5-Bis(trifluoromethyl)aniline participates in various chemical reactions, forming a wide range of products. It reacts with alkoxybenzenes and anilines to form vinylogous trifluoroacetylation products and bis(trifluoromethyl)quinolines . The compound also serves as a precursor for the synthesis of polyimides with desirable properties such as high thermal stability and low dielectric constants . Furthermore, reactions with primary amines have been shown to produce 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-bis(trifluoromethyl)aniline derivatives have been extensively studied. For example, the Schiff base derived from this compound and its metal complexes have been investigated for their antimicrobial activities, DNA binding and cleavage abilities, and potential as anti-cancer agents . Polyimides synthesized from derivatives of 3,5-bis(trifluoromethyl)aniline exhibit excellent solubility, high glass-transition temperatures, and low water absorption . The physical properties of ionic liquids containing related anions have also been reported, providing valuable data on phase-transition temperatures, densities, and other relevant parameters .

Scientific Research Applications

Catalyst in Organic Synthesis

3,5-Bis(trifluoromethyl)aniline has been identified as an efficient monodentate transient directing group in palladium-catalyzed dehydrogenative cross-coupling reactions. This process, which involves dual carbon-hydrogen bond activation, results in the production of 9-fluorenones with high yields and excellent regioselectivities under mild conditions (Wang et al., 2019).

Novel Pesticides Synthesis

The compound plays a pivotal role in the synthesis of new pesticides like bistrifluron. In a specific synthetic process, 3,5-bis(trifluoromethyl)aniline is converted through several steps, demonstrating its utility in the development of potent growth-retarding agents against pests (Liu An-chan, 2015).

Safe Preparation Methods

A safe and efficient preparation method has been developed for 3,5-bis(trifluoromethyl)acetophenone using 3,5-bis(trifluoromethyl)aniline. This synthesis involves the reaction of the aniline derivative with nitrosyl sulfuric acid, highlighting the compound's role in producing other valuable chemicals (Zhao Li-qiang, 2007).

Synthesis of Palladium Complexes

3,5-Bis(trifluoromethyl)aniline is utilized in the synthesis of partially fluorinated α-Diimine ligands, which are then used to create palladium complexes. These complexes have been structurally characterized and have applications in various chemical reactions (Zhou et al., 2008).

Synthesis of N,N-bis(trifluoromethyl)anilines

The compound is also instrumental in synthesizing N,N-bis(trifluoromethyl)anilines, which are valuable in the production of aromatic compounds containing the (CF3)2N group. This synthesis demonstrates the versatility of 3,5-bis(trifluoromethyl)aniline in creating various derivatives for different applications (HirschbergMarkus et al., 2012).

Scientific Research Applications of 3,5-Bis(trifluoromethyl)aniline

Catalyst in Organic Synthesis

3,5-Bis(trifluoromethyl)aniline has been identified as an efficient monodentate transient directing group in palladium-catalyzed dehydrogenative cross-coupling reactions. This process, which involves dual carbon-hydrogen bond activation, results in the production of 9-fluorenones with high yields and excellent regioselectivities under mild conditions (Wang et al., 2019).

Novel Pesticides Synthesis

The compound plays a pivotal role in the synthesis of new pesticides like bistrifluron. In a specific synthetic process, 3,5-bis(trifluoromethyl)aniline is converted through several steps, demonstrating its utility in the development of potent growth-retarding agents against pests (Liu An-chan, 2015).

Safe Preparation Methods

A safe and efficient preparation method has been developed for 3,5-bis(trifluoromethyl)acetophenone using 3,5-bis(trifluoromethyl)aniline. This synthesis involves the reaction of the aniline derivative with nitrosyl sulfuric acid, highlighting the compound's role in producing other valuable chemicals (Zhao Li-qiang, 2007).

Synthesis of Palladium Complexes

3,5-Bis(trifluoromethyl)aniline is utilized in the synthesis of partially fluorinated α-Diimine ligands, which are then used to create palladium complexes. These complexes have been structurally characterized and have applications in various chemical reactions (Zhou et al., 2008).

Synthesis of N,N-bis(trifluoromethyl)anilines

The compound is also instrumental in synthesizing N,N-bis(trifluoromethyl)anilines, which are valuable in the production of aromatic compounds containing the (CF3)2N group. This synthesis demonstrates the versatility of 3,5-bis(trifluoromethyl)aniline in creating various derivatives for different applications (HirschbergMarkus et al., 2012).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

3,5-Bis(trifluoromethyl)aniline has been found to be a highly efficient monodentate transient directing group (MonoTDG) for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes . This suggests that it could have potential applications in the field of organic synthesis.

Relevant Papers

Relevant papers on 3,5-Bis(trifluoromethyl)aniline can be found in various journals . These papers cover a wide range of topics including its synthesis, properties, and applications.

properties

IUPAC Name

3,5-bis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5F6N/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIDGWDGQGVCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059814
Record name Benzenamine, 3,5-bis(trifluoromethyl)-
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Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)aniline

CAS RN

328-74-5
Record name 3,5-Bis(trifluoromethyl)benzenamine
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Record name Benzenamine, 3,5-bis(trifluoromethyl)-
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Record name 3,5-BIS(TRIFLUOROMETHYL)ANILINE
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Record name Benzenamine, 3,5-bis(trifluoromethyl)-
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Record name Benzenamine, 3,5-bis(trifluoromethyl)-
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Record name α,α,α,α',α',α'-hexafluoro-3,5-xylidine
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Record name 3,5-Bis(trifluoromethyl)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
664
Citations
Y Jung, KJ Baeg, DY Kim, T Someya, SY Park - Synthetic metals, 2009 - Elsevier
We report a thermally resistant and air-stable n-type semiconductor based on our study of naphthalene diimide (NTCDI) derivatives (N1, N2, and N3) with various numbers of electron-…
Number of citations: 34 www.sciencedirect.com
H Ünver, M Yıldız, A Kiraz, NO İskeleli… - Journal of Chemical …, 2006 - Springer
A new Schiff base compound has been synthesized by the reaction of 2-hydroxy-1-naphthaldehyde with 3,5-bis(trifluoromethyl)aniline.The title compound was characterized by …
Number of citations: 33 link.springer.com
L Ciber, H Brodnik, F Požgan, J Svete, B Štefane… - Molbank, 2023 - mdpi.com
A monosubstituted benzene-1,2-diamine building block, N 1 -(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, was prepared in two steps from commercially available 3,5-bis(…
Number of citations: 3 www.mdpi.com
Z Sui, MJ Macielag - Synthetic communications, 1997 - Taylor & Francis
A convenient method is reported for the synthesis of the biologically important intermediate, 3,5-bis(trifluoromethyl)-salicylic acid, by a sequence involving diazotization/iodination of 2-…
Number of citations: 8 www.tandfonline.com
M Yıldız, Ö Karpuz, CT Zeyrek, B Boyacıoğlu… - Journal of Molecular …, 2015 - Elsevier
Synthesis, biological activity, spectroscopic and crystallographic characterization and density functional theory (DFT) studies of the Schiff base 3,5-bis(triflouromethyl)aniline and …
Number of citations: 65 www.sciencedirect.com
RW Sullivan, CG Bigam, PE Erdman… - Journal of medicinal …, 1998 - ACS Publications
Described is the identification of a novel series of compounds that blocks the activation of two key transcription factors, AP-1 and NF-κB. These transcription factors regulate the …
Number of citations: 56 pubs.acs.org
BY Myung, JS Kim, JJ Kim… - Journal of Polymer …, 2003 - Wiley Online Library
2,2‐Bis[4(4‐aminophenoxy)phenyl]phthalein‐3′,5′‐bis(trifluoromethyl)anilide (6FADAP), containing fluorine and phthalimide moieties, was synthesized via the Williamson ether …
Number of citations: 71 onlinelibrary.wiley.com
C Asakawa, M Ogawa, M Fujinaga, K Kumata… - Bioorganic & medicinal …, 2012 - Elsevier
N-(2-{3-[3,5-Bis(trifluoromethyl)]phenylureido}ethyl)glycyrrhetinamide (2), an ureido-substituted derivative of glycyrrhetinic acid (1), has been reported to display potent inhibitory activity …
Number of citations: 13 www.sciencedirect.com
SH Hsiao, CN Wu - Polymer International, 2017 - Wiley Online Library
New fluorine‐containing, triphenylamine‐based diamine and dicarboxylic acid monomers, namely 3,5‐bis(trifluoromethyl)‐4′,4″‐diaminotriphenylamine and 3,5‐bis(trifluoromethyl)‐4…
Number of citations: 21 onlinelibrary.wiley.com
H Ünver, B Boyacıoğlu, CT Zeyrek, M Yıldız… - Journal of Molecular …, 2016 - Elsevier
We report the synthesis of a novel Schiff base (E)-3-[(3,5-bis(trifluoromethyl) phenylimino)methyl] benzene-1,2-diol from the reaction of 2,3-dihydroxybenzaldehyde with 3,5-bis(…
Number of citations: 35 www.sciencedirect.com

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